N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-(2,5-Dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrimido[5,4-b]indole core. This compound is characterized by a 4-oxo group on the pyrimidine ring and an acetamide linker connecting the N-(2,5-dimethylphenyl) substituent to the 3-position of the fused indole-pyrimidine system . The structural uniqueness of this compound lies in its substitution pattern, which may influence its physicochemical properties and biological interactions, such as binding to Toll-like receptors (TLRs) or other protein targets .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-8-13(2)16(9-12)22-17(25)10-24-11-21-18-14-5-3-4-6-15(14)23-19(18)20(24)26/h3-9,11,23H,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCFCQAUQPWXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole core is then acylated using acetic anhydride to introduce the acetamide group.
Substitution: The 2,5-dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,5-dimethylphenyl group (target compound) versus 4-ethylphenyl () modifies lipophilicity and steric interactions, influencing solubility and target selectivity.
Compounds with Related Heterocyclic Cores
Other indole-fused heterocycles, such as triazino[5,6-b]indoles, demonstrate structural and functional parallels:
Key Observations :
- The triazinoindole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyrimidoindoles.
- Bromine substituents (e.g., in ) may improve binding specificity or serve as handles for further functionalization.
Biological Activity
N-(2,5-dimethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that represents a unique class of pyrimidoindoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory effects. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it features a pyrimidoindole core fused with an acetamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit various kinases involved in cell signaling pathways that regulate proliferation and apoptosis. This interaction can lead to significant anti-cancer effects by inducing cell cycle arrest and promoting apoptosis in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | A431 | 10 | Cytotoxicity |
| Anticancer | U251 | 30 | Cytotoxicity |
| Anti-inflammatory | In vitro models | Not specified | Inhibition of pro-inflammatory cytokines |
Case Studies
- Study on Anticancer Properties :
-
Mechanistic Insights :
- Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
